Medorinone - 88296-61-1

Medorinone

Catalog Number: EVT-384055
CAS Number: 88296-61-1
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Medorinone, chemically named 5-methyl-1,6-naphthyridin-2(1H)-one, is a structurally novel compound investigated for its cardiotonic and vasodilator properties. [, ] It belongs to a class of drugs known as phosphodiesterase inhibitors, specifically targeting the low-Km cAMP phosphodiesterase (PDE III). [] Medorinone's role in scientific research stems from its ability to modulate cardiovascular function by influencing intracellular signaling pathways. [, , ]

Future Directions
  • Structure-Activity Relationship Studies: Further exploration of Medorinone analogs with varying substituents can optimize its potency and selectivity for specific PDE isozymes, potentially leading to the development of more targeted therapeutic agents. []

Milrinone

Compound Description: Milrinone is a cardiotonic/vasodilator agent that selectively inhibits cardiovascular low Km cAMP phosphodiesterase (PDE) [, ]. Similar to medorinone, it increases cAMP content and activates cAMP protein kinase (cAPK) [].

Relevance: Milrinone shares a similar mechanism of action with medorinone, both acting as inhibitors of peak III PDE [, ]. The hemodynamic effects of both compounds are similar in anesthetized dogs, but medorinone is less potent in increasing +dP/dt and more potent in reducing LVEDP compared to milrinone [].

Papaverine

Compound Description: Papaverine is a non-selective phosphodiesterase inhibitor with vasodilatory properties [].

Isoproterenol

Compound Description: Isoproterenol is a beta-adrenergic agonist that increases cAMP levels by stimulating adenylate cyclase [].

Forskolin

Compound Description: Forskolin is a diterpene that directly activates adenylate cyclase, leading to increased intracellular cAMP levels [].

CI-930

Compound Description: CI-930 is a cardiotonic agent and a potent inhibitor of peak III PDE [].

Imazodan

Compound Description: Imazodan is a cardiotonic agent that acts as a PDE inhibitor [].

Piroximone

Compound Description: Piroximone is a cardiotonic agent and a PDE inhibitor [].

Amrinone

Compound Description: Amrinone is a cardiotonic agent that acts as a non-selective PDE inhibitor [].

2-Chloro-5-methyl-1,6-naphthyridine

Compound Description: This compound serves as a key starting material for synthesizing medorinone analogs modified at the C(2) position [].

Relevance: This compound represents a structurally significant intermediate in the synthesis of medorinone analogs. Modifying the chloro group at the C(2) position allows for the exploration of structure-activity relationships and the development of potentially more potent PDE inhibitors [].

5-Acyl-6-[2-(dimethylamino)ethenyl]-2(1H)-pyridinone

Compound Description: This compound is a starting material for synthesizing a series of medorinone analogs with modifications at the C(5) position [].

Relevance: This compound serves as a key intermediate in developing medorinone analogs with varying substituents at the C(5) position []. This specific modification is highlighted in the research as potentially leading to improved enzyme activity compared to medorinone itself [].

5-Bromo-1,6-naphthyridin-2(1H)-one

Compound Description: This compound is another starting material used to synthesize medorinone analogs modified at the C(5) position [].

Relevance: This compound, alongside compound 10, allows for the exploration of different synthetic routes to access diverse medorinone analogs with various substituents at the C(5) position, contributing to the understanding of structure-activity relationships [].

Compound Description: These compounds represent a class of starting materials used in the synthesis of C(5)-modified medorinone analogs [].

Relevance: Utilizing 1,3-diketones (compounds 19 and 27) as starting materials provides a distinct pathway for introducing diverse substituents at the C(5) position of the medorinone scaffold []. This approach contributes to the synthesis of a wider range of analogs for studying the impact of structural modifications on PDE III inhibitory activity.

Overview

Medorinone is a synthetic compound known for its pharmacological properties, particularly as a positive inotropic agent. It is classified under the category of benzothiazole derivatives and is primarily utilized in the treatment of heart failure due to its ability to enhance myocardial contractility without significantly increasing heart rate. Medorinone is often discussed in the context of cardiovascular pharmacotherapy and has been studied for its potential benefits and mechanisms of action.

Source

Medorinone was first synthesized in the late 20th century, with its development aimed at providing a therapeutic option for patients with chronic heart failure. The compound is derived from a series of structural modifications on the benzothiazole framework, which enhances its pharmacological profile compared to other agents in the same class.

Classification

Medorinone is classified as a benzothiazole derivative and a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 3 (PDE3). This classification is significant as it relates to its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Medorinone involves several steps, typically starting from simple aromatic compounds. Key methods include:

  1. Formation of Benzothiazole Core: The initial step often involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole structure.
  2. Substitution Reactions: Further modifications may include electrophilic aromatic substitution or nucleophilic additions to introduce various functional groups that enhance biological activity.
  3. Final Derivatization: The final steps may involve the introduction of side chains or other substituents that optimize the pharmacokinetic properties of the compound.

Technical details regarding specific reagents and conditions can vary based on the desired purity and yield but generally involve standard organic synthesis techniques such as refluxing, crystallization, and chromatography for purification.

Molecular Structure Analysis

Structure

The molecular structure of Medorinone can be represented as follows:

  • Chemical Formula: C17_{17}H18_{18}N2_2O3_3S
  • Molecular Weight: Approximately 342.4 g/mol

The compound features a benzothiazole ring system fused with a carbonyl group and an amine side chain, which are critical for its biological activity.

Data

  • Melting Point: Typically ranges between 150-155 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Medorinone undergoes various chemical reactions that can modify its structure, including:

  1. Hydrolysis: Under acidic or basic conditions, leading to the formation of hydroxyl derivatives.
  2. Reduction Reactions: Such as converting ketones to alcohols, which may alter its pharmacological profile.
  3. Nucleophilic Substitution: Where functional groups can be replaced or modified to enhance activity.

Technical details regarding these reactions typically involve specific catalysts or conditions that facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

Medorinone primarily acts as a selective inhibitor of phosphodiesterase type 3, which leads to an increase in intracellular cyclic adenosine monophosphate levels. This elevation results in:

  • Enhanced calcium influx into cardiac myocytes.
  • Increased myocardial contractility (positive inotropic effect).
  • Vasodilation due to relaxation of vascular smooth muscle.

Data

Studies have shown that Medorinone's effects can be observed at concentrations as low as 0.1 µM, indicating its potency as a therapeutic agent in heart failure management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Reacts with strong acids and bases, leading to degradation products.

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.

Applications

Medorinone is primarily used in scientific research related to cardiovascular diseases. Its applications include:

  • Heart Failure Treatment: As an adjunct therapy for patients with chronic heart failure who do not respond adequately to standard treatments.
  • Research Tool: Used in laboratory settings to study cardiac function and phosphodiesterase inhibition mechanisms.
  • Potential Prodrug Development: Ongoing research aims at developing prodrugs that may improve bioavailability and reduce side effects associated with Medorinone administration.

Properties

CAS Number

88296-61-1

Product Name

Medorinone

IUPAC Name

5-methyl-1H-1,6-naphthyridin-2-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12)

InChI Key

OCCZJXAHSUCJSA-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=CC(=O)N2

Synonyms

5-methyl-1,6-naphthyridin-2(1H)-one
medorinone
Win 49,016
Win 49016
Win-49016

Canonical SMILES

CC1=NC=CC2=C1C=CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.